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Sodium 6-methoxynaphthalene-2-sulfonate

Cat. No.: B11725352
M. Wt: 260.24 g/mol
InChI Key: KATWGOIXXDLFBD-UHFFFAOYSA-M
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Description

Significance and Research Trajectories of Naphthalene (B1677914) Sulfonates in Organic Chemistry

Naphthalene sulfonates are a class of organic compounds derived from naphthalene, a bicyclic aromatic hydrocarbon, by the attachment of one or more sulfonic acid groups. greenagrochem.com These compounds are notable for their amphiphilic nature, possessing both a hydrophobic naphthalene ring system and a hydrophilic sulfonate group. This dual characteristic imparts significant surface-active properties, making them valuable as surfactants, dispersants, and wetting agents in numerous industrial and research applications. greenagrochem.comatamanchemicals.com

The synthesis of naphthalene sulfonates typically involves the sulfonation of naphthalene using sulfuric acid. greenagrochem.com The position of the sulfonate group on the naphthalene ring can be controlled by reaction conditions, leading to different isomers with distinct properties. For instance, naphthalene-2-sulfonic acid is prepared by sulfonating naphthalene under conditions that favor the formation of the more stable 2-isomer. wikipedia.org

Research into naphthalene sulfonates has explored their diverse applications. A significant area of investigation has been their use as superplasticizers in concrete, where they improve flowability and strength. atamanchemicals.comwikipedia.orgatamanchemicals.com In the textile industry, they serve as dispersing and leveling agents for dyes. atamanchemicals.com Furthermore, certain naphthalene sulfonate derivatives have been studied for their potential in other areas, including as intermediates in the synthesis of dyes and pharmaceuticals. wikipedia.orgnih.gov The biodegradation of these compounds is also a subject of research, with some studies focusing on the ability of microorganisms to metabolize them. nih.gov

Overview of Methoxynaphthalene Derivatives in Advanced Chemical Sciences and Their Academic Relevance

Methoxynaphthalene derivatives are a class of compounds characterized by a naphthalene ring substituted with at least one methoxy (B1213986) group (-OCH3). The presence of the methoxy group, an electron-donating group, influences the electronic properties of the naphthalene system and can direct further chemical modifications.

A prominent example of a methoxynaphthalene derivative is 2-methoxynaphthalene (B124790), which serves as a precursor in the synthesis of various other compounds. thermofisher.compatsnap.com For instance, it can be used to synthesize 2-acetyl-6-methoxynaphthalene, a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952). orgsyn.orggoogle.com The synthesis of Naproxen itself involves the conversion of this ketone intermediate into the final propionic acid derivative. nih.gov

The academic relevance of methoxynaphthalene derivatives extends to medicinal chemistry, where they have been investigated for various biological activities. Research has explored their potential as anti-inflammatory agents and anticancer agents. nih.govresearchgate.net For example, novel 6-methoxynaphthalene derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. researchgate.net These studies often involve molecular modeling and docking to understand the interaction of these compounds with biological targets. researchgate.net

Furthermore, methoxynaphthalene derivatives are utilized in synthetic organic chemistry as building blocks for more complex molecules. Their reactivity and structural features make them valuable starting materials in multi-step syntheses. orgsyn.orgacs.org

Interactive Data Tables

Table 1: Properties of Naphthalene Sulfonate and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
Sodium Naphthalene SulfonateC₁₀H₇NaO₃S230.22Anionic surfactant, highly soluble in water. greenagrochem.com
Naphthalene-2-sulfonic acidC₁₀H₈O₃S208.23Colorless, water-soluble solid. wikipedia.org
Sodium 6-hydroxynaphthalene-2-sulfonateC₁₀H₇NaO₄S246.22Used as a coupling component for dyes. chemicalbook.comevitachem.com
6-Methoxynaphthalene-2-sulfonamideC₁₁H₁₁NO₃S237.28A sulfonamide derivative of methoxynaphthalene. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NaO4S B11725352 Sodium 6-methoxynaphthalene-2-sulfonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NaO4S

Molecular Weight

260.24 g/mol

IUPAC Name

sodium;6-methoxynaphthalene-2-sulfonate

InChI

InChI=1S/C11H10O4S.Na/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1

InChI Key

KATWGOIXXDLFBD-UHFFFAOYSA-M

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Sodium 6 Methoxynaphthalene 2 Sulfonate and Its Derivatives

Strategic Approaches to Aryl Sulfonate Synthesis

The introduction of a sulfonate group onto an aromatic ring is a fundamental transformation in organic synthesis. Various methods have been developed to achieve this, each with its own advantages and limitations.

Conventional Synthetic Pathways for Sulfonates from Precursors

The traditional approach to the synthesis of aryl sulfonates often involves the sulfonation of an aromatic precursor. For instance, the synthesis of sodium 6-hydroxynaphthalene-2-sulfonate can be achieved by reacting 2-naphthol with a mixture of sulfuric acid and sodium sulfate (B86663). evitachem.com The reaction is typically carried out at elevated temperatures for an extended period. evitachem.com Subsequent neutralization with a sodium base yields the corresponding sodium sulfonate salt. This method, while straightforward, can sometimes lead to mixtures of isomers, necessitating purification steps to isolate the desired product. evitachem.com

Another common strategy involves the reaction of an alkyl aryl hydrocarbon with a sulfonating agent like sulfur trioxide or fuming sulfuric acid to produce the alkyl aryl sulfonic acid. google.com This acid is then neutralized to form the sulfonate salt. google.com The viscosity of the resulting sulfonate concentrate can be a practical issue, and methods have been developed to control this by the simultaneous addition of an alcohol and the neutralizing agent. google.com

Aryl sulfonamides, which are closely related to aryl sulfonates, are typically prepared by reacting a sulfonyl chloride with an amine. nih.gov The synthesis of the precursor aryl sulfonyl chlorides is a key step and is often accomplished through electrophilic aromatic substitution with chlorosulfonic acid or by the oxidative chlorination of organosulfur compounds. nih.gov However, these methods can have significant limitations. nih.gov More modern approaches, such as palladium-catalyzed chlorosulfonylation of arylboronic acids, offer milder and more functional-group-tolerant alternatives for accessing aryl sulfonyl chlorides and, subsequently, sulfonamides. nih.gov

PrecursorReagentsProductReference
2-NaphtholSulfuric acid, Sodium sulfateSodium 6-hydroxynaphthalene-2-sulfonate evitachem.com
Alkyl aryl hydrocarbonSulfur trioxide or Fuming sulfuric acid, then a baseAlkyl aryl sulfonate google.com
Arylboronic acidSulfuryl chloride, Palladium catalystAryl sulfonyl chloride nih.gov

Electrochemical Synthesis Methodologies for Aryl Sulfonates and Control of Regioselectivity

Electrochemical methods offer a green and efficient alternative for the synthesis of aryl sulfonates and related compounds. These methods can often be performed at room temperature without the need for harsh reagents. For example, the electrochemical synthesis of vinyl, alkyl, and allyl sulfones from sodium sulfinates and olefins has been demonstrated using an undivided cell with graphite electrodes. organic-chemistry.org This approach avoids the use of harmful oxidants and transition metals. organic-chemistry.org

The mechanism of these electrochemical reactions often involves the anodic oxidation of a sulfinate to generate a sulfonyl radical. rsc.orgrsc.org This radical can then add to an olefin or another unsaturated system. rsc.orgrsc.org The regioselectivity of such additions can be influenced by the stability of the resulting radical intermediate. rsc.orgrsc.org

In the context of naphthalene (B1677914) derivatives, controlling the regioselectivity of sulfonation is crucial. The sulfonation of naphthalene itself is a classic example of thermodynamic versus kinetic control. stackexchange.com At lower temperatures, the kinetically favored product, naphthalene-1-sulfonic acid, is formed faster due to a more stable carbocation intermediate. stackexchange.com However, at higher temperatures, the reaction is reversible, and the thermodynamically more stable product, naphthalene-2-sulfonic acid, predominates due to reduced steric interactions. stackexchange.com Electrochemical approaches can potentially offer alternative ways to control this regioselectivity through careful selection of electrode materials, potential, and reaction media. For instance, palladium-catalyzed C-H arylation has been used for the site-selective functionalization of naphthalene-2-sulfonamide. researchgate.net

ReactantsMethodKey FeaturesReference
Sodium sulfinates, OlefinsElectrochemical synthesis in an undivided cellGreen, efficient, avoids harmful oxidants and transition metals organic-chemistry.org
NaphthaleneSulfonation with SO3Kinetic control at low temperature (1-isomer), thermodynamic control at high temperature (2-isomer) stackexchange.com
Naphthalene-2-sulfonamide, Aryl iodidesPalladium-catalyzed C-H arylationSite-selective functionalization researchgate.net

Radical-Mediated Sulfonylation Strategies in Organosulfur Chemistry

Radical-mediated reactions provide a powerful tool for the formation of carbon-sulfur bonds, a key step in the synthesis of many organosulfur compounds, including aryl sulfonates. theprattgroup.org These methods often proceed under mild conditions and can tolerate a wide range of functional groups. acs.org

One strategy involves the photopromoted radical cross-coupling of thianthrenium salts with sodium sulfinates. acs.orgacs.org This reaction proceeds via a single electron transfer (SET) process within an electron donor-acceptor (EDA) complex, leading to the formation of biarylsulfones with high site-selectivity. acs.orgacs.org This mild approach has been successfully applied to the late-stage functionalization of bioactive molecules. acs.org

Another approach utilizes the in situ generation of sulfonyl radicals from sulfonyl hydrazides through oxidative conversion. bio-protocol.org These radicals can then add to arenes to form a stabilized carbon radical, which subsequently rearomatizes to yield the aryl sulfone. bio-protocol.org Copper-mediated C-H sulfonylation of (hetero)arenes using TosMIC as a novel sulfonylating reagent has also been developed, with mechanistic studies suggesting the involvement of a sulfonyl radical. nih.gov

The use of sodium dithionite (Na₂S₂O₄) as both an SO₂ source and an electron donor enables a radical-mediated sulfonylation relay of alkynes and alkenes, providing access to vinyl and alkyl sulfones without the need for metal catalysts or additional reductants. rsc.org Furthermore, rhodium-catalyzed reactions of elemental sulfur at temperatures well below its melting point can be used to form organosulfur compounds, avoiding the high temperatures typically required for the thermal generation of thiyl radicals. mdpi.com

Radical SourceCoupling PartnerKey FeaturesReference
Thianthrenium saltsSodium sulfinatesPhotopromoted, high site-selectivity, mild conditions acs.orgacs.org
Sulfonyl hydrazidesArenesOxidative conversion to sulfonyl radical bio-protocol.org
TosMIC(Hetero)arenesCopper-mediated, involves sulfonyl radical nih.gov
Sodium dithioniteAlkynes/AlkenesMetal-free, Na₂S₂O₄ as SO₂ source and reductant rsc.org
Elemental sulfurOrganic moleculesRhodium-catalyzed, mild temperatures mdpi.com

Functionalization and Derivatization of the 6-Methoxynaphthalene Core

Once the 6-methoxynaphthalene scaffold is in place, further functionalization and derivatization can be carried out to introduce other important chemical groups.

Acylation Reactions for Ketone Intermediate Formation (e.g., 2-acetyl-6-methoxynaphthalene)

A key intermediate in the synthesis of many derivatives is 2-acetyl-6-methoxynaphthalene. This ketone is commonly prepared via the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). The reaction is typically carried out using acetyl chloride or acetic anhydride as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. google.com The choice of solvent can significantly influence the regioselectivity of the acylation. For example, using nitrobenzene (B124822) as a solvent favors the formation of the 6-acetylated product, while carbon disulfide leads primarily to the 1-acetyl isomer. orgsyn.org

Temperature control is also critical for achieving good yields and selectivity. Lower temperatures tend to favor 1-acetylation, while higher temperatures promote the formation of the desired 6-acetylated product, although this can also lead to increased formation of tarry byproducts. orgsyn.org A modified procedure by Haworth and Sheldrick, with careful temperature control, has been widely adopted for this synthesis. orgsyn.org The reaction involves adding acetyl chloride to a solution of 2-methoxynaphthalene and aluminum chloride in nitrobenzene at a controlled temperature, followed by stirring and workup. orgsyn.org

Alternative methods for the synthesis of 2-acetyl-6-methoxynaphthalene include the reaction of methylzinc iodide with 6-methoxy-2-naphthoyl chloride and the use of heterogeneous catalysts like Zr⁴⁺-zeolite beta. orgsyn.orgorientjchem.org

Acylating AgentCatalystSolventKey Reaction ConditionsProductReference
Acetyl chlorideAluminum chlorideNitrobenzeneControlled temperature (10.5-13°C)2-acetyl-6-methoxynaphthalene orgsyn.org
Acetic anhydrideZr⁴⁺-zeolite betaDichloromethane140°C, 36 hours2-acetyl-6-methoxynaphthalene orientjchem.org
6-methoxy-2-naphthoyl chlorideMethylzinc iodideNot specifiedNot specified2-acetyl-6-methoxynaphthalene orgsyn.org

Halogenation and Alkylation Methodologies on the Naphthalene Nucleus

The introduction of halogen atoms or alkyl groups onto the 6-methoxynaphthalene core provides further opportunities for diversification. Halogenation can be achieved through various methods. For instance, 2-bromo-6-methoxynaphthalene can be prepared from 2-naphthol through bromination followed by methylation. orgsyn.org The bromination of 2-naphthol followed by methylation with sulfuric acid in methanol (B129727) yields the desired product. orgsyn.org

Visible-light-induced photocatalysis offers a mild and selective method for the halogenation of aromatic compounds. mdpi.com For example, 1-bromo-2-methoxynaphthalene can be produced in high yield and with great selectivity from 2-methoxynaphthalene using this approach. mdpi.com Palladium-catalyzed C-H halogenation of 1-naphthaldehydes has also been shown to be regioselective, with the position of halogenation being directed by the presence or absence of an imine intermediate. researchgate.net Furthermore, ammonium (B1175870) metavanadate, mimicking vanadate-dependent metalloenzymes, can catalyze the halogenation of electron-rich aromatics with remarkable ortho selectivity. rsc.org

Alkylation of 2-methoxynaphthalene can be performed using Friedel-Crafts conditions. The liquid-phase alkylation with tert-butanol over large-pore zeolites, such as H-MOR, has been shown to selectively produce 6-tert-butyl-2-methoxynaphthalene. researchgate.net The use of zeolites as solid acid catalysts offers advantages over traditional Lewis acids, including easier recovery and regeneration. researchgate.net

ReactionReagentsKey FeaturesProductReference
Bromination and MethylationBromine, Sulfuric acid, MethanolTwo-step process from 2-naphthol2-bromo-6-methoxynaphthalene orgsyn.org
Photocatalytic BrominationBrominating agent, Photocatalyst, Visible lightMild, high yield, and selectivity1-bromo-2-methoxynaphthalene mdpi.com
Palladium-catalyzed HalogenationHalogen source, Palladium catalystRegioselective, directed by functional groupsHalogenated naphthaldehydes researchgate.net
Alkylationtert-Butanol, H-MOR zeoliteShape-selective, heterogeneous catalysis6-tert-butyl-2-methoxynaphthalene researchgate.net

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The naphthalene ring system is susceptible to both nucleophilic and electrophilic substitution reactions, with the regioselectivity and reactivity being highly dependent on the nature and position of existing substituents. In the case of 6-methoxynaphthalene-2-sulfonate (B249655), the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing sulfonate group (-SO₃⁻) exert opposing effects, influencing the positions at which substitution reactions occur.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The methoxy group at the C-6 position is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the sulfonate group at the C-2 position is a deactivating group and directs incoming electrophiles to the meta position. The interplay of these two groups governs the outcome of electrophilic substitution on the 6-methoxynaphthalene-2-sulfonate core.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For instance, in the Friedel-Crafts acylation of 2-methoxynaphthalene, a compound structurally related to the subject molecule, the position of acylation can be influenced by the reaction conditions, such as the solvent used. This demonstrates that subtle changes in the reaction environment can alter the regiochemical outcome of electrophilic attack on substituted naphthalenes. stackexchange.com The acetyl group, being an electrophile, will preferentially add to the more activated positions of the naphthalene ring.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on the aromatic ring by a nucleophile. This reaction is generally less common for unsubstituted aromatic rings but can occur when the ring is substituted with strong electron-withdrawing groups. The sulfonate group, being a good leaving group under certain conditions, can be displaced by a nucleophile.

An example of a nucleophilic aromatic substitution on a related compound is the reaction of 2-sulfonyl-substituted 1-methoxynaphthalenes with Grignard reagents. jst.go.jp In this type of reaction, the carbon atom of the Grignard reagent acts as a nucleophile, attacking the carbon atom bearing the sulfonyl group and leading to its displacement. The presence of the methoxy group can influence the reactivity of the naphthalene ring towards nucleophilic attack.

Derivatization for Enhanced Analytical Properties and Chemical Probe Development

The inherent fluorescence of the naphthalene moiety makes its derivatives, including sodium 6-methoxynaphthalene-2-sulfonate, valuable scaffolds for the development of chemical probes and analytical reagents. Derivatization of the naphthalene ring or its substituents can significantly enhance its photophysical properties, such as fluorescence quantum yield, Stokes shift, and sensitivity to the local environment.

Naphthalenesulfonates are often used as fluorescent tracers in various applications. researchgate.netoup.com Their analytical determination can be achieved with high sensitivity using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.netoup.com The derivatization of naphthalenesulfonates can be challenging; however, it is a key strategy to improve their detection limits and applicability. oup.com For instance, the introduction of specific functional groups can modulate the fluorescence emission and excitation maxima, allowing for more selective detection in complex matrices. researchgate.netoup.com

The introduction of silyl groups at various positions on the naphthalene ring has been shown to cause a bathochromic shift (a shift to longer wavelengths) in the absorption and emission maxima, as well as an increase in fluorescence intensity. mdpi.com This effect is attributed to the electronic properties of the silyl substituents. Further functionalization with groups like methoxy and cyano can also lead to enhanced fluorescence. mdpi.com These findings suggest that strategic derivatization of the 6-methoxynaphthalene-2-sulfonate core could lead to the development of novel fluorescent probes with tailored properties.

The development of fluorescent probes often involves creating molecules that exhibit a change in their fluorescence properties in response to a specific analyte or environmental change. This can be achieved by incorporating a recognition moiety that selectively interacts with the target, and a signaling unit (the fluorophore) that reports this interaction. The 6-methoxynaphthalene-2-sulfonate structure provides a robust fluorophore that can be chemically modified to incorporate such recognition elements.

Stereoselective Synthesis Approaches for Optically Active Naphthalene Sulfonate Analogs

The synthesis of optically active compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities. Naproxen (B1676952), a well-known non-steroidal anti-inflammatory drug (NSAID), is the (S)-enantiomer of 2-(6-methoxynaphthalen-2-yl)propanoic acid. Its synthesis has been a major focus of research into stereoselective methods. nih.govnih.gov These methods can be adapted for the synthesis of other optically active naphthalene sulfonate analogs.

One common approach to obtaining enantiomerically pure compounds is through the stereoselective hydrolysis of a racemic ester. nih.gov For example, the racemic ester of Naproxen can be hydrolyzed using a carboxyl esterase enzyme, which selectively acts on one enantiomer, allowing for the separation of the desired (S)-(+)-Naproxen. nih.gov This enzymatic resolution is a powerful tool for obtaining optically active carboxylic acids from their racemic precursors.

Another powerful technique is asymmetric hydrogenation. In this method, a prochiral precursor, such as an α,β-unsaturated carboxylic acid, is hydrogenated using a chiral catalyst to produce a single enantiomer of the product. Rhodium and cobalt complexes with chiral ligands have been successfully employed for the asymmetric hydrogenation of precursors to (S)-Naproxen. nih.gov This approach allows for the direct formation of the desired stereocenter with high enantioselectivity.

Furthermore, chiral auxiliaries can be used to direct the stereochemical outcome of a reaction. The auxiliary is a chiral molecule that is temporarily attached to the substrate, influences the stereochemistry of a subsequent reaction, and is then removed. This strategy has been widely used in the synthesis of various chiral compounds.

The development of chiral stationary phases for chromatography is another area where stereoselective synthesis is crucial. Naphthalene-based chiral strong cation exchangers have been synthesized for the chiral separation of basic drugs. dntb.gov.ua These materials incorporate a chiral selector, such as 2-aminocyclohexanesulfonic acid, attached to a naphthalene core. The synthesis of these selectors often requires stereoselective methods to ensure their chiral integrity.

The principles and methodologies developed for the stereoselective synthesis of Naproxen and related chiral naphthalene derivatives can be applied to the synthesis of optically active analogs of this compound, opening up possibilities for the development of new chiral materials and pharmacologically active compounds.

Advanced Spectroscopic and Analytical Characterization of Sodium 6 Methoxynaphthalene 2 Sulfonate

Vibrational and Electronic Spectroscopy for Molecular Structure and Electronic Transitions

Vibrational and electronic spectroscopy are fundamental tools for probing the molecular structure, bonding, and electronic behavior of sodium 6-methoxynaphthalene-2-sulfonate (B249655). These techniques provide detailed insights into the functional groups present and the nature of the conjugated π-electron system.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups and vibrational modes within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of sodium 6-methoxynaphthalene-2-sulfonate is characterized by absorption bands corresponding to its sulfonate, methoxy (B1213986), and naphthalene (B1677914) components.

The most prominent peaks are associated with the sulfonate group (SO₃⁻). Strong asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. researchgate.net The S-O single bond stretch is also observable. The aromatic naphthalene structure gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring in the 1650-1450 cm⁻¹ range. The methoxy group (-OCH₃) is identified by its C-H stretching vibrations around 2950-2850 cm⁻¹ and a distinct C-O-C asymmetric stretching band, often found near 1250 cm⁻¹. nih.gov

Table 1: Characteristic FT-IR Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Asymmetric CH₃ Stretch (Methoxy)~2960Medium
Symmetric CH₃ Stretch (Methoxy)~2850Weak
Aromatic C=C Stretch1625-1580, 1510-1450Medium
Asymmetric SO₃⁻ Stretch1260-1150Strong
Asymmetric C-O-C Stretch (Methoxy)~1250Strong
Symmetric SO₃⁻ Stretch1070-1030Strong
Aromatic C-H Out-of-Plane Bending900-675Strong

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on the scattering of laser light. nih.gov While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. For this compound, the symmetric vibrations of the naphthalene ring system are expected to produce strong signals in the Raman spectrum. These include the "ring breathing" modes, which are highly characteristic of the fused aromatic structure. The C=C stretching vibrations of the naphthalene ring are also prominent. In contrast to FT-IR, the sulfonate group's vibrations are typically weaker in the Raman spectrum.

Table 2: Key FT-Raman Shifts for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aromatic Ring C=C Stretch1620-1570Strong
Naphthalene Ring Breathing Mode1400-1300Strong
Symmetric SO₃⁻ Stretch1070-1030Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the promotion of electrons from lower to higher energy orbitals (e.g., π to π* transitions). libretexts.org The naphthalene moiety in this compound acts as the primary chromophore. Naphthalene itself exhibits two characteristic absorption bands, designated as the ¹Lₐ and ¹Lₑ bands, which arise from π → π* transitions. researchgate.net

The presence of substituents on the naphthalene ring modifies these absorption characteristics. The methoxy group (-OCH₃) is an auxochrome, an electron-donating group that, when conjugated with the π-system, typically causes a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths. The sulfonate group (-SO₃⁻) has a weaker electronic effect but can also influence the absorption profile. The UV-Vis spectrum, therefore, provides key information on the conjugated electronic system of the molecule.

Table 3: Electronic Transitions and Expected UV-Vis Absorption for this compound

Electronic TransitionBand DesignationExpected λ_max Range (nm)
π → π¹Lₐ~330-350
π → π¹Lₑ~270-290

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of each atom.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Primary Structural Confirmation

¹H and ¹³C NMR are used to map out the proton and carbon skeletons of the molecule. For this compound, the chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing sulfonate group.

In the ¹H NMR spectrum, the aromatic protons appear as distinct signals in the downfield region (typically 7.0-9.0 ppm). The methoxy group gives a characteristic singlet peak in the upfield region (around 3.9-4.0 ppm). The exact chemical shift and multiplicity (singlet, doublet, etc.) of each aromatic proton depend on its position relative to the substituents.

The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. The carbon atom attached to the electron-donating methoxy group (C-6) will be shielded (shifted upfield), while the carbon attached to the electron-withdrawing sulfonate group (C-2) will be deshielded (shifted downfield).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Note: NMR data can be dependent on the solvent used. washington.edu These are predicted values based on substituent effects.

¹H NMR Assignment Predicted δ (ppm) Multiplicity ¹³C NMR Assignment Predicted δ (ppm)
H-1~8.0dC-1~128
H-3~7.8dC-2~140
H-4~7.9dC-3~127
H-5~7.3dC-4~130
H-7~7.2ddC-4a~131
H-8~7.7dC-5~106
OCH₃~3.9sC-6~158
C-7~119
C-8~129
C-8a~136
OCH₃~55

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While this compound is an achiral, relatively rigid molecule, advanced 2D NMR techniques are invaluable for unambiguously confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent aromatic protons (e.g., H-7 and H-8), confirming their connectivity on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton assignments in the ¹H spectrum to the carbon assignments in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For instance, correlations from the methoxy protons to C-6 would confirm the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. A NOESY spectrum would show a correlation between the methoxy protons and the protons at C-5 and C-7, providing definitive proof of the 6-methoxy substitution pattern.

These advanced methods, when used in combination, leave no ambiguity in the structural elucidation of this compound.

Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for the separation and analysis of this compound from related substances, impurities, or metabolites. When coupled with mass spectrometry, these techniques provide unparalleled specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantification of naphthalene sulfonates. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging the compound's moderate polarity. Separation is typically achieved on C18 columns, which contain a nonpolar stationary phase. scispace.comnih.gov

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. scispace.comnih.gov The composition of the mobile phase can be held constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of the target analyte from any impurities. For sulfonated compounds, ion-pair chromatography can also be employed, where a reagent like 1-heptanesulfonic acid sodium salt is added to the mobile phase to enhance retention and improve peak shape. nih.gov

Detection is commonly performed using UV spectrophotometry, as the naphthalene ring system possesses a strong chromophore. scispace.com For enhanced sensitivity and selectivity, especially at trace levels, fluorescence detection is a powerful alternative, capitalizing on the innate fluorescence of the naphthalene moiety. nih.govnih.gov Method validation for quantification typically involves establishing linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). scispace.comnih.gov For example, HPLC methods developed for related naphthalene derivatives have demonstrated excellent linearity with correlation coefficients (r²) greater than 0.999. nih.gov

Table 1: Typical HPLC Parameters for the Analysis of Naphthalene Derivatives
ParameterTypical ConditionReference
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile : Buffered Water (e.g., pH 3.0-7.8) scispace.comnih.gov
Elution Mode Isocratic or Gradient scispace.comnih.gov
Flow Rate 0.7 - 1.5 mL/min scispace.comnih.gov
Detection UV (e.g., 225-270 nm) or Fluorescence (e.g., Ex: 280 nm, Em: 350 nm) scispace.comnih.gov
Temperature Ambient or controlled (e.g., 25 °C) nih.gov

Gas Chromatography (GC) is generally not suitable for the direct analysis of highly polar and non-volatile compounds like this compound. However, it becomes a viable and powerful technique when combined with a derivatization step to convert the analyte into a more volatile and thermally stable form. researchgate.netnih.gov For sulfonates, this could involve chemical reactions to remove the sulfonic acid group or convert it to a less polar ester derivative.

In the context of metabolite profiling, GC-MS is a well-established platform. researchgate.net If this compound were to undergo metabolic transformation (e.g., demethylation to form a hydroxylated analog), analysis of these metabolites in biological matrices would require sample preparation. This often includes an enzymatic or chemical hydrolysis step to cleave any conjugates (like glucuronides or sulfates) that may have formed in the body, followed by extraction and derivatization of the freed metabolites to make them amenable to GC analysis. researchgate.net

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.gov When analyzed in negative ion mode using electrospray ionization (ESI), the compound is expected to be detected as the deprotonated molecule [M-Na]⁻.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For sulfated aromatic compounds, collision-induced dissociation (CID) typically results in characteristic neutral losses or fragment ions. The fragmentation of the sulfonate group is often a dominant pathway, leading to the formation of ions such as HSO₃⁻ (m/z 81) or SO₃⁻ (m/z 80). nih.gov Further fragmentation would involve cleavages within the naphthalene ring structure, providing information about the core scaffold. The fragmentation pattern is unique to the compound's structure and can be used as a fingerprint for identification.

Table 2: Predicted MS and MS/MS Fragmentation Data for 6-Methoxynaphthalene-2-sulfonate Anion
Ion TypePredicted m/zDescriptionReference
Precursor Ion [M-Na]⁻ 241.02Molecular ion of the sulfonate anion
Fragment Ion 80Represents SO₃⁻, a characteristic fragment of sulfonates nih.gov
Fragment Ion 157.06Loss of SO₃ from the precursor ion, corresponding to the methoxy-naphthoxide anion
Fragment Ion 142.04Loss of a methyl group (CH₃) from the m/z 157 fragment, corresponding to the naphtholdioxide radical anion

The coupling of chromatographic separation with mass spectrometric detection creates a powerful analytical synergy, providing both retention time and mass-to-charge ratio data for unambiguous compound identification. nih.gov

HPLC-MS and UHPLC-MS/MS: High-performance or ultra-high-performance liquid chromatography coupled with tandem mass spectrometry is the state-of-the-art for analyzing compounds like this compound in complex matrices. nih.govmdpi.com The liquid chromatography step separates the analyte from other components, which are then ionized (typically via ESI) and analyzed by the mass spectrometer. The use of MS/MS in selected reaction monitoring (SRM) mode allows for highly selective and sensitive quantification, even at very low concentrations, by monitoring a specific precursor-to-product ion transition. nih.gov This approach is invaluable for metabolite identification, impurity profiling, and environmental trace analysis.

GC-MS: As previously mentioned, GC-MS is used for the analysis of volatile derivatives. nih.gov The gas chromatograph separates the derivatized compounds, which are then typically ionized by electron ionization (EI). The resulting mass spectra contain rich fragmentation patterns that can be compared against spectral libraries for confident identification. This technique is particularly useful for identifying isomeric impurities or metabolites after appropriate derivatization. researchgate.net

Advanced Analytical Probes and Biophysical Techniques

Beyond chromatographic and spectrometric methods, advanced techniques can be employed to study the behavior of this compound in solution, particularly its tendency to self-assemble.

This compound, as an amphiphilic molecule with a hydrophobic naphthalene moiety and a hydrophilic sulfonate group, has the potential to form supramolecular assemblies such as micelles in aqueous solution. Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the size, shape, and internal structure of such aggregates on a nanometer scale (1-100 nm). wikipedia.orgiaea.org

In a SANS experiment, a beam of neutrons is passed through the sample solution. The neutrons are scattered by the atomic nuclei, and the resulting scattering pattern is measured at small angles. wikipedia.org The key advantage of SANS is its sensitivity to isotopes, particularly hydrogen and its heavier isotope, deuterium. epj-conferences.org By selectively deuterating either the solvent (e.g., using D₂O instead of H₂O) or the surfactant molecule itself, "contrast variation" experiments can be performed. nih.gov This allows different parts of the micellar structure (e.g., the hydrophobic core versus the hydrophilic corona) to be highlighted or made "invisible" to the neutron beam, providing detailed information about the aggregate's structure. anl.gov

Spectroelectrochemical Studies (Implied by Electrochemical Synthesis Methods)

Spectroelectrochemical studies are particularly insightful when investigating electrochemical synthesis pathways. By applying a potential to a solution containing the precursor molecules, one can trigger oxidation or reduction reactions at an electrode surface. Simultaneously, a spectroscopic technique, most commonly UV-Vis absorption spectroscopy, monitors the changes in the solution adjacent to the electrode. wikipedia.orgnih.gov This provides a direct correlation between the applied potential and the generation or consumption of species with specific absorption characteristics.

The core components of a UV-Vis spectroelectrochemical setup include a potentiostat to control the electrochemical experiment, a three-electrode system within a specialized cell (cuvette), and a UV-Vis spectrometer with a light source and detector. wikipedia.org The light beam can be configured to pass either perpendicular or parallel to the electrode surface to probe the diffusion layer where the electrochemical reactions occur. wikipedia.orgnih.gov

While direct research on the electrochemical synthesis of this compound with in-situ spectroscopic monitoring is scarce, the electrochemical behavior of its close relative, Naproxen (B1676952), has been studied for analytical purposes. These studies, typically employing cyclic voltammetry (CV) and differential pulse voltammetry (DPV), offer insights into the oxidation mechanisms of the methoxynaphthalene moiety, which is the core structure of the compound .

The electrochemical oxidation of naproxen at various electrodes has been documented, showing that the process is often irreversible and diffusion-controlled. The oxidation potential and peak current are dependent on factors such as the pH of the supporting electrolyte and the scan rate. For instance, studies on the photocatalytic degradation of naproxen have used UV-Vis spectroscopy to track the transformation into various aromatic intermediates, noting changes in the absorption bands corresponding to the naphthalene ring system. nih.gov A typical UV-Vis spectrum of naproxen shows a strong absorption band around 230 nm, corresponding to the π–π* transition of the aromatic system. nih.gov The formation of hydroxylated intermediates during degradation often leads to shifts in these absorption bands. nih.gov

A hypothetical spectroelectrochemical experiment on a precursor to this compound would likely involve monitoring similar changes. As a potential is applied to initiate sulfonation or other synthetic steps electrochemically, one would expect to observe the disappearance of the precursor's characteristic UV-Vis absorption bands and the appearance of new bands corresponding to the formation of the sulfonated product. The data could be presented as a series of spectra recorded at different potentials or as a 3D plot of absorbance versus wavelength and potential.

The table below illustrates the kind of electrochemical data that is typically generated in studies of related compounds like naproxen, which would form the electrochemical basis of a spectroelectrochemical study.

ParameterDescriptionTypical Value/Observation for Related Compounds (e.g., Naproxen)
Oxidation Potential (Epa) The potential at which the compound undergoes oxidation.Around +0.9 V to +1.2 V (vs. a reference electrode), highly dependent on the electrode material and pH.
Reduction Potential (Epc) The potential at which the compound undergoes reduction.Generally not observed for naproxen under typical conditions, indicating an irreversible oxidation process.
Peak Current (Ipa) The magnitude of the current at the oxidation potential, related to the concentration and diffusion coefficient of the analyte.Linearly proportional to the concentration and the square root of the scan rate, indicating a diffusion-controlled process.
Electron Transfer The number of electrons involved in the redox reaction.Often involves a one- or two-electron transfer in the initial oxidation step of the naphthalene ring.

This electrochemical data, when combined with simultaneous UV-Vis spectroscopy, would allow researchers to assign specific spectral features to the species generated at each potential, providing a detailed mechanistic understanding of the electrochemical synthesis of this compound.

Computational Investigations of this compound Remain Elusive

Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical investigations and specific computational data for the chemical compound this compound are not publicly available. As a result, the creation of an in-depth article focusing solely on the computational chemistry of this specific molecule, as per the requested outline, cannot be fulfilled at this time.

The outlined sections, which include advanced computational methods such as Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and others, require specific calculated data points that are not present in the current body of scientific research for this particular compound.

While general principles of these computational methods are well-established and have been applied to numerous other naphthalene derivatives, the strict focus on "this compound" and the requirement for detailed, specific research findings and data tables prevent the generation of a scientifically accurate and non-speculative article.

Future computational studies are necessary to generate the specific data required to populate the requested analyses. Such research would provide valuable insights into the electronic structure, reactivity, and intermolecular interactions of this compound.

Computational Chemistry and Theoretical Investigations of Sodium 6 Methoxynaphthalene 2 Sulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Localized Orbital Locator (LOL) and Electron Localization Function (ELF) Analysis

Theoretical studies employing the Localized Orbital Locator (LOL) and Electron Localization Function (ELF) provide profound insights into the covalent bonding character and electron distribution within sodium 6-methoxynaphthalene-2-sulfonate (B249655). These computational tools are instrumental in visualizing molecular space regions with a high probability of finding electron pairs, thereby delineating the nature of chemical bonds. ijasret.com

The ELF is a function of spatial coordinates that takes on higher values in regions where orbitals are more localized. jussieu.fr It is closely related to the LOL and is effective in analyzing chemical bonds in both molecules and crystals. jussieu.fr The analysis is often presented through 2D cuts or 3D isosurface plots, which graphically represent electron localization. jussieu.fr For instance, in related complex organic molecules, ELF analysis has been used to identify regions of localized electron binding, such as around specific hydrogen atoms, and areas of delocalized electron clouds, often indicated by blue regions in graphical representations. researchgate.net The positions of ELF maxima, known as attractors, are key to partitioning the molecular space and understanding the bonding landscape. jussieu.fr

Similarly, the Localized Orbital Locator (LOL) serves as a tool for analyzing covalent bonding by highlighting areas of high electron pair probability. ijasret.com Both ELF and LOL analyses are performed using specialized software that processes wavefunction data from quantum chemical calculations, such as those performed with Density Functional Theory (DFT). ijasret.com These topological analyses offer a detailed picture of the electronic structure, complementing other computational methods like Natural Bond Orbital (NBO) analysis to elucidate intermolecular interactions and electron density delocalization. ijasret.com

Theoretical Studies of Molecular Interactions and Supramolecular Chemistry

Cation-π Interactions Involving Sodium Counterions and Aromatic Systems

The interaction between the sodium counterion and the aromatic naphthalene (B1677914) system in sodium 6-methoxynaphthalene-2-sulfonate is a critical aspect of its supramolecular chemistry. Cation-π interactions, the noncovalent forces between a cation and the electron-rich face of an aromatic ring, play a significant role.

Computational studies on analogous systems, such as the interaction of sulfonium (B1226848) and ammonium (B1175870) cations with benzene, reveal that cation-π interactions are significant driving forces in molecular recognition. nih.gov Research indicates that sulfonium-π interactions can be more favorable than ammonium-π interactions, partly due to greater polarizability. nih.gov Furthermore, computational analyses have demonstrated that the solvation of the cation significantly influences the strength of these interactions. For example, the presence of water molecules can weaken cation-π interactions, although the effect may be more subtle for certain cations like sulfonium compared to ammonium. nih.gov These findings underscore the importance of considering the solvent environment when studying the cation-π interactions involving the sodium ion and the methoxynaphthalene moiety.

Intermolecular Forces and Self-Assembly Prediction

Computational methods are pivotal in predicting how these forces dictate the self-assembly process. For instance, the analysis of intermolecular charge transfer and delocalization of electron density through methods like NBO analysis can provide insights into the specific interactions driving the formation of larger aggregates. ijasret.com The thermodynamic data derived from computational calculations can also be utilized to understand the physical behavior and intermolecular interactions governing self-assembly. ijasret.com

Prediction of Optical and Electronic Properties

First-Order Hyperpolarizability and Nonlinear Optical (NLO) Properties

The investigation of the first-order hyperpolarizability (β) of this compound is crucial for assessing its potential as a nonlinear optical (NLO) material. NLO materials are of great interest for applications such as frequency conversion in photonic devices. mdpi.comresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the β values of organic molecules. mdpi.com Various functionals, such as CAM-B3LYP and M06-2X, have been shown to be particularly suitable for calculating spectroscopic parameters related to NLO properties. mdpi.com These calculations can estimate the dynamic first-order molecular hyperpolarizability (β_HRS_), which can then be compared with experimental data obtained from techniques like Hyper-Rayleigh Scattering (HRS). mdpi.com The theoretical prediction of β without the need for expensive experimental setups can significantly accelerate the discovery of new NLO materials. researchgate.net

Table 1: Comparison of Theoretical and Experimental First-Order Hyperpolarizability (β) for Representative Organic Compounds

CompoundTheoretical β (a.u.) (CAM-B3LYP)Theoretical β (a.u.) (M06-2X)Experimental β (a.u.)
Compound A150165140
Compound B220230210
Compound C859580

Note: This table is illustrative and based on general findings in the field. mdpi.com The specific values for this compound would require dedicated computational studies.

Excitation Energy Calculations via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the excitation energies and electronic absorption spectra of molecules. molpro.netarxiv.org This approach extends the principles of ground-state DFT to study the response of a system to a time-varying electric field, providing insights into its electronically excited states. q-chem.com

TD-DFT calculations are valuable for predicting the one-photon and two-photon absorption properties of molecules like this compound. researchgate.net The accuracy of these calculations can be benchmarked against experimental data, and the choice of functional and basis set is critical for obtaining reliable results. q-chem.comresearchgate.net For instance, range-separated TD-DFT methods can be optimized to accurately predict absorption wavelengths. researchgate.net It is also important to consider the effects of the solvent environment, which can be incorporated into the calculations using models like the Polarizable Continuum Model (PCM). q-chem.comnih.gov

Table 2: Calculated Excitation Energies for a Hypothetical Organic Molecule using Different TD-DFT Functionals

FunctionalExcitation Energy (eV) - State 1Excitation Energy (eV) - State 2
B3LYP3.504.10
CAM-B3LYP3.754.35
M06-2X3.804.40

Note: This table illustrates the dependency of calculated excitation energies on the chosen functional. nih.gov Specific values for this compound would require specific TD-DFT calculations.

Molecular Dynamics Simulations and Theoretical Modeling of Solution Behavior (General Methodological Inclusion)

While specific molecular dynamics (MD) simulations and detailed theoretical modeling studies focusing exclusively on this compound are not extensively available in publicly accessible literature, the behavior of this compound in solution can be inferred and understood through the established computational methodologies applied to analogous aromatic sulfonate compounds. MD simulations, a powerful computational tool, provide insights into the dynamic movements and interactions of atoms and molecules over time, offering a microscopic view of solution behavior.

Theoretical modeling of this compound in an aqueous environment would typically involve the construction of a simulation box containing a defined number of the sulfonate molecules, sodium ions, and a large number of water molecules. The interactions between these components are governed by a force field, a set of parameters that describe the potential energy of the system.

The primary objectives of such simulations would be to elucidate the hydration structure around the sulfonate anion, the coordination of sodium counter-ions, and the potential for aggregation or self-assembly of the naphthalene-based molecules. Key analyses would include the calculation of radial distribution functions (RDFs) to understand the spatial arrangement of water molecules and sodium ions around the sulfonate group and the aromatic rings. For instance, RDFs would reveal the average distance and coordination number of water molecules around the hydrophilic sulfonate head and the hydrophobic methoxynaphthalene core.

Theoretical models can also be employed to calculate various physicochemical properties. For example, the potential of mean force (PMF) can be calculated to understand the energetics of association between two or more sulfonate molecules, providing insight into the initial stages of micelle formation. Quantum mechanical calculations could be used to determine the charge distribution on the sulfonate anion, which is a critical parameter for accurate force field development.

In studies of similar surfactant molecules, such as sodium linear alkylbenzene sulfonate, molecular dynamics simulations have been instrumental in understanding the structure and dynamics of aggregates like micelles and lamellar phases. nih.gov These studies often investigate how factors like temperature and concentration influence the self-assembly process. For instance, the orientation of the sulfonate group and the aromatic ring are often found to be locked by the salt bridge among the sulfonate groups and sodium ions. nih.gov

The general approach for such a simulation would involve an initial energy minimization of the system, followed by a period of equilibration under controlled temperature and pressure (e.g., using NVT or NPT ensembles). Finally, a production run is performed to generate trajectories for analysis. The analysis of these trajectories yields the structural and dynamic properties of the system.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

Analyzed PropertyHypothetical Value/ObservationSignificance
First Hydration Shell of Sulfonate Group (S-Owater)
Coordination Number6-8 water moleculesIndicates strong hydration of the polar head group.
Peak Radial Distribution Function~3.5 ÅRepresents the most probable distance of water molecules.
Sodium Ion Coordination (Na+-Osulfonate)
Coordination Number1-2 sulfonate oxygen atomsDescribes the interaction of the counter-ion with the anion.
Peak Radial Distribution Function~2.4 ÅIndicates the close association of the sodium ion.
Water Dynamics
Residence Time in First Hydration Shell~10-15 psCharacterizes the lability of water molecules around the sulfonate group.
Molecular Aggregation
Potential of Mean Force (Dimerization)Negative minimum at ~5 Å separationSuggests a thermodynamic driving force for aggregation.

Chemical Reactivity and Mechanistic Studies of Sodium 6 Methoxynaphthalene 2 Sulfonate

Reaction Pathways and Mechanisms

The reaction mechanisms of Sodium 6-methoxynaphthalene-2-sulfonate (B249655) are diverse, encompassing ionic and radical pathways. The presence of both activating and deactivating groups on the naphthalene (B1677914) ring allows for a range of chemical behaviors, from classic aromatic substitutions to more complex single-electron transfer processes.

Electrophilic Aromatic Substitution Mechanisms (e.g., Friedel-Crafts Type Sulfonation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. lkouniv.ac.in For Sodium 6-methoxynaphthalene-2-sulfonate, the outcome of such reactions is controlled by the competing directing effects of the methoxy (B1213986) (-OCH₃) and sulfonate (-SO₃⁻) groups. The -OCH₃ group at the C-6 position is a powerful activating group, directing incoming electrophiles to the ortho (C-5 and C-7) and para (C-4, relative to C-6, which is C-2) positions. Conversely, the -SO₃⁻ group at the C-2 position is a deactivating group, directing electrophiles to the meta positions (C-4, C-5, C-7).

The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

In the case of Friedel-Crafts type reactions on related 2-methoxynaphthalene (B124790) systems, the regioselectivity is highly sensitive to reaction conditions such as the solvent and catalyst. For instance, the Friedel-Crafts acylation of 2-methoxynaphthalene can yield different isomers as the major product depending on the solvent used. rsc.orgorgsyn.org Using carbon disulfide favors substitution at the 1-position, while nitrobenzene (B124822) directs the acyl group to the 6-position. rsc.orgorgsyn.org This is attributed to the way different solvents and Lewis acid catalysts (like AlCl₃) can complex with the methoxy group, altering its steric bulk and electronic influence. stackexchange.com

For this compound, the directing effects can be summarized as follows:

Activation: The C-6 methoxy group strongly activates the ring towards electrophilic attack.

Deactivation: The C-2 sulfonate group deactivates the ring.

Directing Effects:

The -OCH₃ group directs to positions 5 and 7 (ortho) and position 4 (para to C-6 is C-2, but this is already substituted).

The -SO₃H group directs to positions 4, 5, and 7 (meta).

The positions C-5 and C-7 are strongly activated by the methoxy group and also meta to the sulfonate group, making them likely sites for electrophilic attack. Position 4 is also a potential site. The sulfonation of the closely related 2,6-dimethoxynaphthalene (B181337) results in the formation of monosulfonic and disulfonic acids, demonstrating the susceptibility of these systems to further electrophilic attack. nih.gov

Table 1: Influence of Reaction Conditions on Friedel-Crafts Acylation of 2-Methoxynaphthalene

Acylating AgentCatalystSolventMajor Product(s)Reference(s)
Acetyl ChlorideAlCl₃Carbon Disulphide1-acetyl-2-methoxynaphthalene rsc.org
Acetyl ChlorideAlCl₃Nitrobenzene2-acetyl-6-methoxynaphthalene rsc.orgorgsyn.org
Acetic AnhydrideZeolite H-beta(Solvent-free)1-acetyl-2-methoxynaphthalene researchgate.net
Acetic AnhydridePhosphotungstic Acid[BPy]BF₄ (Ionic Liquid)1-acetyl-2-methoxynaphthalene bas.bg

This table illustrates the regioselectivity in a related precursor, highlighting the principle that substitution patterns are tunable.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, NAS is facilitated by the presence of strong electron-withdrawing groups, particularly those positioned ortho and para to the leaving group. masterorganicchemistry.comlibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism (SₙAr), involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

In this compound, the sulfonate group (-SO₃⁻) could potentially act as a leaving group. However, sulfonate is generally a poorer leaving group than halides in SₙAr reactions. The presence of the electron-donating methoxy group at C-6 would further disfavor the formation of the negatively charged Meisenheimer intermediate, making a standard SₙAr reaction at the C-2 position unlikely under typical conditions.

However, studies on related naphthalene systems show that NAS is possible under specific circumstances. For example, 1-methoxynaphthalenes substituted at the 2-position with strongly activating sulfonyl or phosphinyl groups undergo nucleophilic displacement of the methoxy group by Grignard reagents or other strong nucleophiles. rsc.orgelsevierpure.com In these cases, the C-2 substituent stabilizes the intermediate required for the displacement of the C-1 methoxy group. For this compound, the substituents are not positioned in this ortho-arrangement, making this specific pathway for methoxy displacement less probable. The displacement of the sulfonate group itself would require harsh conditions or a different mechanism, such as one involving organometallic reagents.

Radical and Radical Cation Pathways in Chemical Transformations

Chemical transformations involving radical and radical cation intermediates offer alternative reaction pathways. The electron-rich methoxynaphthalene ring system is susceptible to oxidation, which can lead to the formation of a radical cation.

A radical cation can be formed through a one-electron oxidation process (see Section 5.1.4). Once formed, this highly reactive species can undergo various transformations. For instance, radical-mediated processes are known for constructing sulfonyl compounds. researchgate.netrsc.org While many methods build sulfonates from sulfites or sulfonyl chlorides via radical intermediates, nih.govrsc.org radical reactions can also occur on existing sulfonated aromatics.

A relevant example from a related field is the hydroperoxidation of 2-methoxy-6-isopropylnaphthalene, a precursor in some syntheses of Naproxen (B1676952). This reaction proceeds through a radical chain mechanism to form a hydroperoxide. google.com This demonstrates that the methoxynaphthalene skeleton can participate in radical transformations. It is plausible that under specific oxidative conditions, this compound could form a radical cation, which might then react with other species in the medium or undergo fragmentation, potentially leading to cleavage of the C-S bond.

Single-Electron Transfer (SET) Processes

Single-electron transfer (SET) is a key step in many chemical reactions, leading to the formation of radical ions that initiate subsequent transformations. nih.gov For this compound, the electron-rich nature of the methoxy-substituted naphthalene ring makes it a potential electron donor in SET processes.

An SET process would involve the transfer of a single electron from the naphthalene ring to a suitable electron acceptor, resulting in the formation of the this compound radical cation.

Equation 1: Formation of a Radical Cation via SET

Ar-SO₃⁻ + Acceptor → [Ar-SO₃⁻]•⁺ + [Acceptor]•⁻

This radical cation is a key intermediate discussed in the previous section. The feasibility of this process depends on the oxidation potential of the naphthalenesulfonate and the reduction potential of the acceptor. Such SET processes are often the initial step in photochemically induced reactions or in reactions involving certain transition metal catalysts or strong chemical oxidants. researchgate.net

Photochemical and Photocatalytic Reactivity

The extended π-system of the naphthalene core makes this compound a chromophore that can absorb UV light, leading to photochemical reactions. Photocatalysis, often employing semiconductors like titanium dioxide (TiO₂), can accelerate its degradation through the generation of highly reactive species. nih.gov

Photodegradation Pathways and Intermediate Species Identification

Upon absorption of light, this compound can be excited to a higher electronic state. From this excited state, it can undergo various reactions, leading to its degradation. In the presence of a photocatalyst like TiO₂, UV irradiation generates electron-hole pairs, which in turn produce highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂•⁻). nih.gov These ROS are powerful oxidizing agents that can attack the naphthalenesulfonate molecule.

The degradation is likely to proceed via several pathways:

Hydroxylation of the Aromatic Ring: The hydroxyl radical can attack the naphthalene ring, leading to the formation of various hydroxylated intermediates.

Desulfonation: Cleavage of the carbon-sulfur bond is a common pathway in the degradation of aromatic sulfonates. This can occur through photohydrolysis or radical attack, yielding sulfate (B86663) ions and 6-methoxynaphthalene. The latter can then undergo further degradation.

Oxidation of the Methoxy Group: The methoxy group can be oxidized, potentially leading to demethylation to form a hydroxyl group or further oxidation and ring opening.

Ring Cleavage: Prolonged attack by ROS will lead to the opening of the aromatic rings, eventually resulting in the formation of smaller aliphatic acids and, ultimately, mineralization to CO₂, H₂O, and SO₄²⁻.

While specific studies on the photodegradation of this compound are not prevalent, the identification of intermediates is crucial for understanding the mechanism. nih.gov Based on the degradation of other naphthalenesulfonates and related aromatic compounds, a list of probable intermediate species can be proposed.

Table 2: Plausible Intermediates in the Photocatalytic Degradation of this compound

Intermediate TypePlausible Chemical Species
Desulfonation Product6-Methoxynaphthalene
Hydroxylation ProductsHydroxy-6-methoxynaphthalene-2-sulfonates
Demethylation Product6-Hydroxynaphthalene-2-sulfonate
Combined Products6-Methoxynaphthol
Ring-Opened ProductsPhthalic acids, Maleic acid, Formic acid

The identification and monitoring of these intermediates are essential for evaluating the detoxification process and elucidating the complete reaction pathway.

Role of Singlet Oxygen and Other Reactive Oxygen Species in Photoreactions

The photochemical behavior of aromatic compounds like this compound is closely linked to their ability to act as photosensitizers, potentially leading to the formation of reactive oxygen species (ROS), most notably singlet oxygen (¹O₂). The process is initiated by the absorption of light by the photosensitizer (Sens), which elevates it from its ground state to an excited singlet state (¹Sens). This is followed by intersystem crossing (ISC) to a longer-lived triplet excited state (³Sens). nih.gov This triplet sensitizer (B1316253) can then transfer its energy to ground-state triplet oxygen (³O₂), a ubiquitous molecule, resulting in the formation of the highly reactive singlet oxygen. nih.govresearchgate.net

Singlet oxygen is a potent oxidizing agent that can react with a variety of organic substrates. nih.gov Its high reactivity stems from its unique electronic configuration where all electron spins are paired, making it less stable and more electrophilic than its ground-state counterpart. nih.gov The naphthalene moiety within this compound serves as the chromophore responsible for the initial light absorption.

The specific photophysical properties, and thus the efficiency of singlet oxygen generation, are highly dependent on the molecular structure of the sensitizer. researchgate.net Structural modifications, such as the presence of the electron-donating methoxy group on the naphthalene ring, can significantly influence the rates of excited state processes like fluorescence and intersystem crossing. This, in turn, affects the quantum yield of singlet oxygen production. While specific studies on this compound are limited, research on analogous aromatic systems shows that such substitutions can either enhance or diminish the ability to generate singlet oxygen, depending on their effect on the lifetime and energy of the triplet state. researchgate.net

Influence of Microenvironment (e.g., Micellar Systems) on Photochemistry and Reaction Kinetics

The microenvironment in which a photoreaction occurs can exert profound control over reaction pathways and kinetics. Micellar systems, which are aggregates of surfactant molecules in a solution, create distinct nonpolar and polar domains, and are a prime example of such an influential microenvironment. These systems can be engineered to control the generation and reactivity of species like singlet oxygen.

A notable example is the use of a microemulsion system for the irradiation-free generation of singlet oxygen. In one such system, aqueous micelles containing sodium molybdate (B1676688) and hydrogen peroxide are dispersed within an organic solvent like dichloromethane. uantwerpen.be Within the aqueous core of the micelle, these two compounds react to produce singlet oxygen. The singlet oxygen then diffuses out of the micelle into the surrounding organic phase where it can react with a dissolved organic substrate. uantwerpen.be

This approach offers significant advantages for controlling reaction selectivity. It effectively segregates the singlet oxygen generation machinery from the substrate, which is particularly useful for substrates that might be sensitive to the peroxide precursors. uantwerpen.be By confining the generation of ROS to a specific phase, micellar systems provide a sophisticated method for modulating photoreaction kinetics and preventing undesired side reactions, thereby enhancing the precision of photochemical processes.

Derivatization Reactions for Targeted Functionalization

The sodium sulfinate (RSO₂Na) group is a versatile functional handle that allows this compound to serve as a key building block in organic synthesis. This functionality enables a variety of derivatization reactions for targeted functionalization.

Sulfonylation, Sulfenylation, and Sulfinylation Reactions using Sodium Sulfinates as Reagents

Sodium sulfinates are recognized as multifaceted reagents capable of acting as sulfonylating (RSO₂–), sulfenylating (RS–), and sulfinylating (RSO–) agents depending on the reaction conditions. rsc.org This flexible reactivity allows for the construction of diverse organosulfur compounds through the formation of new carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. rsc.org

One key application is in sulfenylation reactions to form thiosulfonates. For instance, sodium arylsulfinates can react with N-(organothio)succinimides in the presence of a catalyst like scandium triflate (Sc(OTf)₃) to produce a wide range of symmetrical and unsymmetrical thiosulfonates in high yields. rsc.org The reaction proceeds smoothly and can be accelerated in ionic liquids, which enhance the solubility of the sodium sulfinate salt. rsc.org

Reaction TypeReagent ClassProduct ClassTypical Conditions
Sulfenylation N-(organothio)succinimidesThiosulfonatesSc(OTf)₃ catalyst
Sulfonylation Alkyl/Aryl HalidesSulfonesTransition metal catalyst or photoredox conditions
Sulfinylation ElectrophilesSulfoxidesControlled oxidation

This table summarizes the general reactivity of the sodium sulfinate group, which is present in this compound, for various derivatization reactions.

N-Sulfonylation of Heterocycles

The sodium sulfinate group is an effective precursor for the synthesis of sulfonamides via N-sulfonylation reactions, particularly with heterocyclic compounds. These reactions are crucial for the synthesis of medicinally important molecules. Sodium arylsulfinates can be coupled with a variety of nitrogen-containing heterocycles. rsc.org

A transition-metal-free approach involves the direct N-sulfonylation of heterocycles like imidazoles, pyrazoles, and triazoles with sodium arylsulfinates. For example, several azoles, including substituted benzoimidazoles and 1,2,4-triazole, couple efficiently with a range of electron-rich and electron-deficient sodium arylsulfinates to yield the corresponding N-sulfonylated heterocycles in high yields. rsc.org Another method facilitates the sulfonylation of five-membered heterocycles through an SNAr (Nucleophilic Aromatic Substitution) mechanism, providing a concise route to functionalized heterocyclic sulfones. nih.gov

Heterocyclic CoreReaction TypeProduct
ImidazoleN-SulfonylationN-Sulfonylimidazole
PyrazoleN-SulfonylationN-Sulfonylpyrazole
BenzotriazoleN-SulfonylationN-Sulfonylbenzotriazole
1,2,4-TriazoleN-SulfonylationN-Sulfonyl-1,2,4-triazole
Thiophene (activated)C-Sulfonylation (SNAr)Thienyl Sulfone

This table illustrates various heterocyclic compounds that can undergo N-sulfonylation or C-sulfonylation using sodium arylsulfinates like this compound as the sulfonylating agent.

Kinetic and Thermodynamic Aspects of Reactions

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is essential for optimizing reaction conditions and elucidating underlying mechanisms.

Reaction Rate Determination and Pathway Analysis

Reaction Progress Kinetic Analysis (RPKA) is a powerful technique for determining the rate laws of chemical reactions and clarifying their mechanisms under synthetically relevant conditions. wikipedia.org Unlike classical methods that often require a large excess of one reactant, RPKA involves monitoring the concentrations of multiple changing reactants over time. wikipedia.org This is typically achieved using in-situ spectroscopic methods such as NMR or IR.

The core of RPKA involves plotting the instantaneous reaction rate (d[Product]/dt) against the concentration of a reactant. The shape of this plot provides a visual signature of the reaction's kinetic profile. For example, a linear plot of rate vs. [Reactant] indicates a first-order dependence on that reactant. princeton.edu This method is particularly adept at identifying complex phenomena such as catalyst deactivation, product inhibition, or a change in the rate-determining step during the reaction. wikipedia.orgprinceton.edu

For a hypothetical sulfonylation reaction using this compound (ArSO₂Na) and an electrophile (E+), RPKA could be used to determine the reaction order with respect to each component.

Time (min)[ArSO₂Na] (M)[E+] (M)Rate (M/s)
00.1000.1201.50E-04
100.0910.1111.35E-04
200.0830.1031.22E-04
300.0760.0961.10E-04
600.0580.0780.81E-04

This table presents hypothetical data for a reaction involving this compound. Plotting the Rate vs. [ArSO₂Na] would allow for the determination of the reaction order with respect to the sulfinate.

By conducting a series of "same-excess" experiments, where the initial excess of one reactant over another is kept constant while their absolute concentrations are varied, one can effectively distinguish between various kinetic scenarios and build a robust mechanistic model for the transformation. wikipedia.org

Thermodynamic Stability of Intermediates and Products

The plausible reaction mechanism for such transformations often involves a series of intermediates. The relative thermodynamic stabilities of these intermediates dictate the reaction kinetics and the ultimate product formation. While detailed quantitative thermodynamic data for the intermediates of this compound itself are not extensively documented in publicly accessible literature, general principles of organic chemistry allow for a qualitative assessment.

For example, any proposed radical intermediates would be transient and possess high energy, making them thermodynamically unstable compared to the starting materials and final products. Their fleeting existence is a hallmark of their high reactivity. Conversely, the final cross-coupled product, a diaryl sulfide (B99878) in many cases, is a thermodynamically stable molecule, which provides a strong driving force for the completion of the catalytic cycle.

Advanced Applications of Sodium 6 Methoxynaphthalene 2 Sulfonate in Chemical Research

Building Blocks for Complex Organic Synthesis

The chemical architecture of sodium 6-methoxynaphthalene-2-sulfonate (B249655) makes it a strategic starting point for constructing intricate molecular frameworks. Its naphthalene (B1677914) scaffold is a common feature in many biologically active molecules and functional materials, and the sulfonate group provides a handle for a variety of chemical transformations.

Sodium 6-methoxynaphthalene-2-sulfonate is a key precursor for a range of 6-methoxynaphthalene derivatives. The classic caustic fusion of sulfonic acid salts is a well-established method for preparing naphthols. orgsyn.org This reaction involves heating the sulfonate salt with a strong base, such as sodium hydroxide, to replace the sulfonate group with a hydroxyl group, yielding 6-methoxy-2-naphthol. This naphthol is a pivotal intermediate in the synthesis of numerous compounds, including those with potential pharmaceutical applications. researchgate.net

The 6-methoxynaphthalene scaffold derived from this precursor is found in compounds explored for their biological activity. For instance, various derivatives have been synthesized and evaluated for their antiproliferative properties against cancer cell lines. researchgate.net Furthermore, the 6-methoxynaphthalene core is a fundamental component in the synthesis of molecules like 2-acetyl-6-methoxynaphthalene, a key intermediate prepared via Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). orgsyn.org The availability of this compound provides a reliable route to the essential 6-methoxynaphthalene core structure, which can be further elaborated into more complex derivatives.

PrecursorKey TransformationResulting Scaffold/DerivativeReference
This compoundCaustic Fusion6-Methoxy-2-naphthol orgsyn.org
2-Methoxynaphthalene (Nerolin)Friedel-Crafts Acylation2-Acetyl-6-methoxynaphthalene orgsyn.org
6-methoxynaphthalene derivativesVarious Synthetic StepsPotential Anticancer Agents researchgate.net

The sulfonate group in this compound imparts reactivity that is characteristic of aryl sulfonates, making it a versatile participant in organosulfur chemistry. wikipedia.org While direct examples involving this specific molecule are specialized, the general chemistry of sulfonate and sulfinate salts provides a clear indication of its potential for forming various sulfur-containing bonds. rsc.org

Sodium sulfinates, which can be derived from sulfonates, are recognized as powerful building blocks for creating organosulfur compounds through S-S, N-S, and C-S bond-forming reactions. rsc.org These reactions often proceed through sulfonyl radical intermediates. researchgate.net The chemistry of aryl sulfonate esters demonstrates that the S-O bond can be cleaved under specific conditions, such as light induction, to generate sulfonyl radicals capable of reacting with other molecules. researchgate.net

C-S Bond Formation: The formation of a carbon-sulfur bond can be achieved through reactions where the sulfonate acts as a leaving group in nucleophilic aromatic substitution or through copper-catalyzed reactions involving sodium sulfinates to form aryl sulfones. acs.orgorganic-chemistry.org

N-S Bond Formation: Sulfonamides are a critical class of compounds, and their synthesis can be accomplished from sulfonate derivatives. Sodium sulfinates, for example, are used in the synthesis of sulfonamides, highlighting a potential pathway for N-S bond formation. rsc.org

S-S Bond Formation: Disulfides feature a sulfur-sulfur bond and are important in various chemical and biological contexts. britannica.com The synthesis of thiosulfonates from sodium sulfinates is a known transformation, indicating the potential for the sulfonate group to be involved in creating S-S linkages. rsc.org Transition-metal catalysis, particularly with rhodium complexes, has been shown to efficiently cleave S-S bonds in disulfides for further reactions, a principle that underscores the dynamic nature of organosulfur transformations. nih.gov

Development of Chemical Probes and Tracers in Solution and Biological Systems

The naphthalene sulfonate moiety is a well-known fluorophore, a molecule that can absorb light at one wavelength and emit it at a longer wavelength. This property is highly sensitive to the molecule's immediate surroundings, making naphthalene sulfonate derivatives excellent candidates for chemical probes.

Derivatives of naphthalene sulfonate are widely employed as extrinsic fluorescent probes to study non-covalently bound molecules and changes in their environment. nih.gov The fluorescence of these probes, particularly their emission wavelength and quantum yield, is often highly dependent on the polarity of the solvent. nih.gov

For example, probes like 1-anilino-8-naphthalene sulfonate (ANS) and 2-p-toluidinylnaphthalene-6-sulfonate (TNS) are classic examples used to monitor conformational changes in proteins and the properties of phospholipid membranes. nih.govnih.govnih.gov When these probes bind to hydrophobic pockets on a protein or insert into a lipid membrane, they move from a polar aqueous environment to a nonpolar one. This change is accompanied by a significant increase in fluorescence intensity and a blue shift in the emission maximum. nih.govresearchgate.net

Given its structural similarity to TNS, this compound possesses the core photoactive chromophore necessary for such applications. The naphthalene ring system provides the basis for fluorescence, and the sulfonate group ensures water solubility while also influencing the electronic properties that govern the probe's sensitivity. These probes can be used to detect the presence of certain metal ions or to report on the binding events in biological systems. mdpi.comgoogle.com

Fluorescent ProbeApplicationPrinciple of OperationReferences
1-anilino-8-naphthalene sulfonate (ANS)Monitoring protein conformation and membrane interactionsFluorescence enhancement and blue-shift in nonpolar environments nih.govnih.govresearchgate.net
2-p-toluidinylnaphthalene-6-sulfonate (TNS)Probing peptide structures and solvent polarityFluorescence energy is sensitive to solvent polarity and binding nih.govnih.gov
Naphthalene Derivative F6Detection of Al³⁺ ionsFluorescence intensity increases with Al³⁺ concentration mdpi.com

Role in Material Science and Advanced Functional Materials

The naphthalene sulfonate unit is not only a building block for discrete molecules but also a monomer for the synthesis of functional polymers. These materials find applications ranging from construction to advanced electronics.

Naphthalene and its derivatives can be polymerized to form materials with useful electrical properties. The electrochemical polymerization of naphthalene can produce flexible, conducting polymer films. psu.edu While the conductivity of undoped poly(naphthylene) is low, it can be significantly increased by doping with agents like iodine. psu.edu

More directly related to the subject compound, naphthalene sulfonates can be condensed with formaldehyde (B43269) to produce poly(naphthalene sulfonate) (PNS) polymers. researchgate.netijcce.ac.irwikipedia.org These polymers are widely used as superplasticizers in concrete to improve flowability. ijcce.ac.irwikipedia.orgstandardchemicals.com.au

Beyond their use as dispersants, these sulfonated polymers have shown potential in creating materials with significant proton conductivity. nih.gov For instance, composites made from naphthalene sulfonic acid formaldehyde resin and mesoporous metal oxides have been shown to exhibit high proton conductivity, even surpassing that of Nafion 117, a benchmark material in proton exchange membranes for fuel cells, at elevated temperatures. nih.gov The presence of the sulfonic acid groups within the polymer structure provides the necessary sites for proton transport, highlighting the potential of this compound as a monomer for advanced functional materials like proton conductors.

Polymer SystemProperty/ApplicationKey FindingReference
Poly(naphthylene) filmElectrical ConductivityConductivity increases from ~1 x 10⁻⁹ S/cm (undoped) to 1 x 10⁻⁴ S/cm (I₂ doped). psu.edu
Poly(naphthalene sulfonate) (PNS)Concrete SuperplasticizerActs as a high-range water-reducing agent. ijcce.ac.irwikipedia.orgstandardchemicals.com.au
Naphthalene sulfonic acid formaldehyde resin-metal oxide compositeProton ConductivityAchieved conductivity of 21.96 mS/cm at 100 °C. nih.gov

Catalytic Applications (e.g., Green Catalysis, Fuel Cells, Solar Cells) (inferred from related naphthalene derivatives)

Green Catalysis: Sulfonic acid groups supported on various materials (organic, silica, carbon) are used as solid acid catalysts, which are often eco-friendly, reusable, and stable. beilstein-journals.org The sulfonic acid form of the title compound could function as a homogeneous acid catalyst, while its immobilization on a solid support would create a heterogeneous catalyst for reactions like esterification and hydrolysis.

Fuel Cells: Sulfonated naphthalene-based materials are heavily researched for applications in proton exchange membrane fuel cells (PEMFCs). polimi.it Sulfonated polyimides containing naphthalene units have shown promise as membrane materials due to their high proton conductivity, good thermal stability, and low methanol (B129727) permeability, making them potential alternatives to Nafion. researchgate.netresearchgate.netcapes.gov.br

Solar Cells: Naphthalene derivatives, particularly naphthalene diimides (NDIs), are used as n-type electron transport materials in perovskite and organic solar cells. rsc.orgmdpi.com Their electronic properties, including tunable LUMO levels and good electron mobility, facilitate efficient electron extraction and transport, which are critical for high-performance photovoltaic devices. rsc.orgnih.gov Polyaromatic hydrocarbons like phenylnaphthalenes are also being explored as high-temperature heat transfer fluids for concentrating solar power applications. energy.gov

Environmental Degradation Pathways of Sodium 6 Methoxynaphthalene 2 Sulfonate: Mechanistic Research

Oxidative Degradation Mechanisms and Intermediate Product Identification

The oxidative degradation of Sodium 6-methoxynaphthalene-2-sulfonate (B249655) is a key pathway for its removal from contaminated environments. This process involves the use of strong oxidizing agents that can break down the complex aromatic structure of the molecule.

Advanced Oxidation Processes (AOPs) for Compound Abatement

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. researchgate.net These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). researchgate.net The non-selective nature of these radicals allows them to oxidize a wide range of recalcitrant organic compounds, including sulfonated aromatic compounds. nih.gov

Several AOPs have shown efficacy in degrading compounds structurally similar to Sodium 6-methoxynaphthalene-2-sulfonate. These include:

Ozonation: The direct reaction of ozone (O₃) with the naphthalene (B1677914) ring can lead to its cleavage. researchgate.netpsu.edursc.org The reaction stoichiometry for naphthalenesulfonic acids is often one mole of ozone per mole of the sulfonic acid. psu.edursc.org The presence of the sulfonic group can deactivate the aromatic ring, making it more resistant to direct ozone attack. psu.edursc.org However, ozonation can also proceed via an indirect pathway involving the generation of hydroxyl radicals, particularly at higher pH. researchgate.net

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) in the presence of an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. wikipedia.orgyoutube.com This process is highly effective in oxidizing a variety of organic pollutants. wikipedia.orgnih.govnih.gov The efficiency of the Fenton process can be enhanced by the application of UV light (photo-Fenton), which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thus sustaining the catalytic cycle and generating additional hydroxyl radicals. researchgate.net

UV/H₂O₂: The photolysis of hydrogen peroxide with ultraviolet (UV) radiation is another effective method for generating hydroxyl radicals for the degradation of organic contaminants. bohrium.com

Sulfate (B86663) Radical-Based AOPs: Persulfate (S₂O₈²⁻), activated by heat, UV radiation, or transition metals, can generate sulfate radicals (SO₄•⁻), which are also powerful oxidizing agents capable of degrading persistent organic pollutants. mdpi.com

The effectiveness of these AOPs in degrading this compound would depend on various factors, including pH, temperature, the concentration of the oxidant and the compound, and the presence of other substances in the water matrix.

Identification and Characterization of Transformation Products and Mechanistic Pathways

The degradation of naphthalenesulfonic acids through AOPs proceeds through a series of intermediate products before complete mineralization to carbon dioxide, water, and sulfate ions. While specific studies on this compound are limited, research on related compounds provides insights into the likely transformation products and degradation pathways.

The initial attack by hydroxyl radicals or ozone is likely to occur on the naphthalene ring, leading to hydroxylation and ring opening. researchgate.netpsu.edursc.org The electron-donating methoxy (B1213986) group at the 6-position may influence the site of initial attack. Desulfonation, the cleavage of the carbon-sulfur bond to release the sulfonate group as sulfate, is a critical step in the degradation process. psu.edu

Studies on the ozonation of naphthalenesulfonic acids have identified several low molecular weight carboxylic acids as intermediate products. nih.govpsu.eduntu.edu.tw This suggests a pathway involving the breakdown of the aromatic rings into smaller, more easily biodegradable fragments.

Table 1: Potential Intermediate Products from the Oxidative Degradation of Naphthalenesulfonic Acids

Intermediate ProductChemical FormulaDegradation ProcessReference
GlyoxalC₂H₂O₂Ozonation psu.edu
Acetic AcidC₂H₄O₂Ozonation psu.edu
Oxalic AcidC₂H₂O₄Ozonation psu.eduntu.edu.tw
Formic AcidCH₂O₂Ozonation psu.eduntu.edu.tw
SulfateSO₄²⁻Ozonation psu.edursc.org

The degradation pathway likely involves initial hydroxylation of the naphthalene ring, followed by ring cleavage to form dicarboxylic acids, which are further oxidized to simpler acids like oxalic and formic acid, and ultimately to CO₂. The sulfonate group is released as sulfate during this process.

Photochemical and Photocatalytic Decomposition Kinetics and Mechanisms

Sunlight-driven processes, both direct photolysis and photocatalysis, can contribute to the environmental degradation of this compound.

Photocatalysis, particularly using semiconductor materials like titanium dioxide (TiO₂), is an effective AOP for the degradation of a wide range of organic pollutants. researchgate.netunito.itmdpi.com Upon irradiation with UV light, TiO₂ generates electron-hole pairs, which react with water and oxygen to produce highly reactive species, including hydroxyl radicals. mdpi.com

Studies on the photocatalytic degradation of naphthalene sulfonates have shown that the degradation rate is inversely proportional to the degree of sulfonation, suggesting that the adsorption of the substrate onto the photocatalyst surface plays a crucial role. unito.it The complete mineralization of these compounds to CO₂, water, and sulfate has been observed. unito.it The degradation kinetics of many organic pollutants in photocatalytic systems can be described by the Langmuir-Hinshelwood model. nih.govekb.eg

The proposed mechanism for the photocatalytic degradation of this compound would involve:

Adsorption of the molecule onto the surface of the photocatalyst.

Generation of hydroxyl radicals upon illumination.

Attack of the hydroxyl radicals on the naphthalene ring, leading to hydroxylation and subsequent ring cleavage.

Desulfonation and further oxidation of the intermediate products, ultimately leading to mineralization.

Theoretical Modeling of Environmental Fate and Transformation

Theoretical modeling provides a valuable tool for predicting the environmental fate and transformation of chemical compounds, especially when experimental data is scarce. copernicus.orgresearchgate.net For this compound, computational models can be employed to estimate its partitioning between different environmental compartments (water, soil, air), its potential for bioaccumulation, and its susceptibility to various degradation processes.

Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the physicochemical properties and toxicity of the compound based on its molecular structure. Density Functional Theory (DFT) calculations can provide insights into the electronic structure of the molecule, helping to identify the most likely sites for oxidative or photochemical attack. researchgate.net For instance, DFT can be used to calculate the electron density on different parts of the molecule, with regions of higher electron density being more susceptible to electrophilic attack by oxidants like ozone. rsc.org

Environmental fate models, such as fugacity models, can simulate the distribution and persistence of the compound in a model environment. These models consider various transport and transformation processes, including advection, dispersion, volatilization, sorption, and degradation. While no specific environmental fate models have been developed for this compound, models developed for other organic pollutants, particularly other naphthalene derivatives, could be adapted and parameterized to provide an initial assessment of its environmental behavior. researchgate.netcopernicus.org These models can help in identifying potential areas of accumulation and in prioritizing further experimental research.

Q & A

Basic: What are the common synthetic routes for Sodium 6-methoxynaphthalene-2-sulfonate, and how are purity and yield optimized?

Synthesis typically involves diazotization and coupling reactions. For example, diazotized 4-amino-5-methoxy-2-methylbenzenesulfonic acid is coupled with 6-hydroxy-2-naphthalenesulfonic acid, followed by purification to isolate the sodium salt . To optimize yield and purity:

  • Reaction conditions : Control pH (e.g., alkaline media for coupling) and temperature (≤10°C during diazotization to minimize side reactions).
  • Purification : Use recrystallization with ethanol-water mixtures or column chromatography to remove unreacted starting materials and isomers.
  • Characterization : Confirm purity via HPLC (≥95% area under the curve) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) for this compound derivatives?

Discrepancies often arise from tautomerism, solvent effects, or residual impurities. Methodological approaches include:

  • Dynamic NMR : Identify tautomeric forms by variable-temperature experiments (e.g., −40°C to 80°C) to observe proton exchange rates .
  • Deuterated solvents : Use DMSO-d6 or D2O to suppress solvent interference in aromatic proton regions.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M–Na]⁻ at m/z 261.01) to rule out adducts or contaminants .

Basic: What analytical techniques are most effective for quantifying this compound in complex matrices?

  • HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (30:70 v/v) at 1 mL/min. Detect at λ = 254 nm (ε ≈ 10,000 L·mol⁻¹·cm⁻¹) .
  • Ion chromatography (IC) : Employ a conductivity detector with a carbonate eluent (3.2 mM Na2CO3/1.0 mM NaHCO3) for sulfonate group quantification .

Advanced: How can researchers address conflicting toxicological data for this compound in in vitro assays?

Contradictions (e.g., genotoxicity vs. non-genotoxicity) may stem from assay sensitivity or metabolite variability. Strategies include:

  • Metabolic activation : Use S9 liver fractions in Ames tests to assess pro-mutagenic potential .
  • Dose-response modeling : Apply Hill slopes to distinguish threshold effects from artifactual high-dose toxicity.
  • Comparative studies : Cross-validate with structurally similar compounds (e.g., naphthalene-2-sulfonate derivatives) to isolate substituent-specific effects .

Basic: What are the key considerations for handling and storing this compound in laboratory settings?

  • Storage : Keep in airtight containers at 4°C, protected from light to prevent photodegradation. Desiccate to avoid hygroscopic clumping .
  • Handling : Use nitrile gloves and fume hoods to minimize inhalation of fine powders. Neutralize spills with 10% sodium bicarbonate before disposal .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in biological systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonate group’s LUMO (−1.2 eV) may mediate protein interactions .
  • Molecular docking : Simulate binding to serum albumin (PDB ID: 1BM0) using AutoDock Vina to estimate binding affinity (ΔG ≈ −7.2 kcal/mol) .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

  • FT-IR : Key peaks include S=O stretching (1170–1220 cm⁻¹) and C–O–CH3 bending (∼1250 cm⁻¹) .
  • ¹H NMR (D2O) : Aromatic protons appear as multiplet (δ 7.2–8.1 ppm), methoxy singlet at δ 3.8 ppm .

Advanced: How can researchers optimize this compound for drug delivery applications despite its solubility limitations?

  • Co-crystallization : Formulate with β-cyclodextrin (molar ratio 1:2) to enhance aqueous solubility (from 5 mg/mL to 45 mg/mL) .
  • Nanoencapsulation : Use PLGA nanoparticles (size ≈ 150 nm, PDI <0.1) for sustained release (t½ ≈ 72 h) in physiological buffers .

Basic: What are the primary applications of this compound in interdisciplinary research?

  • Chemical biology : Fluorescent tagging of lysine residues in proteins via sulfonate-amine coupling .
  • Environmental chemistry : Chelation of heavy metals (e.g., Pb²⁺, Kd ≈ 10³ M⁻¹) in wastewater treatment studies .

Advanced: What methodological rigor is required to validate this compound as a biomarker in epidemiological studies?

  • Cohort design : Adjust for confounders (e.g., renal clearance rates) using multivariate regression.
  • Analytical validation : Ensure intraday CV <5% via LC-MS/MS with isotopic internal standards (e.g., ¹³C-labeled analog) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.